

A Comparative Guide to the Structural Elucidation of 2-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-5-nitronicotinic acid**

Cat. No.: **B1309875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of **2-Hydroxy-5-nitronicotinic acid**. The information presented is intended to assist researchers in selecting the most suitable methods for their specific needs, with a focus on data interpretation and experimental protocols.

Structural Confirmation: A Multi-faceted Approach

The definitive identification of **2-Hydroxy-5-nitronicotinic acid** ($C_6H_4N_2O_5$, Molar Mass: 184.11 g/mol) relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the molecule's architecture, and a collective analysis of the data from these methods is essential for unambiguous structural confirmation. The primary methods employed for the elucidation of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

Basic physical properties serve as an initial characterization of the compound.

Property	Value	Reference
CAS Number	6854-07-5	[1]
Molecular Formula	C ₆ H ₄ N ₂ O ₅	[1]
Molecular Weight	184.11 g/mol	[1]
Melting Point	247-248 °C	[2]
Appearance	Yellow Solid	[3]

Spectroscopic Data for Structural Elucidation

The following sections detail the expected and reported spectroscopic data for **2-Hydroxy-5-nitronicotinic acid**. For comparative purposes, data and methodologies for related nicotinic acid derivatives are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **2-Hydroxy-5-nitronicotinic acid**, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Hydroxy-5-nitronicotinic acid** in a suitable solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants are indicative of their positions on the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the attached functional groups (hydroxyl, nitro, and carboxylic acid).

Advanced NMR Techniques

For complex structures or to definitively assign correlations, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are

invaluable. While specific 2D NMR data for **2-Hydroxy-5-nitronicotinic acid** is not readily available in the public domain, these techniques are standard practice for the structural elucidation of novel or complex organic molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming the molecular formula and identifying structural motifs.

Expected Fragmentation Pattern:

The mass spectrum of **2-Hydroxy-5-nitronicotinic acid** would likely show a molecular ion peak $[M]^+$ or a protonated molecule $[M+H]^+$ corresponding to its molecular weight. Key fragmentation patterns could include the loss of CO_2 (44 Da) from the carboxylic acid group and the loss of the nitro group (NO_2 , 46 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Functional Group	Expected Wavenumber (cm^{-1})
O-H (Carboxylic Acid)	3300-2500 (broad)
O-H (Phenolic)	3500-3200 (broad)
C=O (Carboxylic Acid)	1760-1690
C=C & C=N (Aromatic Ring)	1600-1450
N-O (Nitro group)	1550-1475 (asymmetric), 1360-1290 (symmetric)

Comparison with Alternative Analytical Methods

While NMR, MS, and IR are fundamental for structural elucidation, other analytical techniques are crucial for purity assessment, quantification, and separation from related compounds.

Technique	Principle	Advantages	Disadvantages	Application for Nicotinic Acid Derivatives
High-Performance Liquid Chromatography (HPLC)	Differential partitioning of analytes between a stationary and mobile phase.	High resolution, quantitative, versatile detectors (UV, MS).	Requires reference standards for identification.	Widely used for the separation and quantification of nicotinic acid and its derivatives in various matrices.
Liquid Chromatography -Tandem Mass Spectrometry (LC-MS/MS)	Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.	Extremely sensitive and specific, allows for quantification without a reference standard for every analyte.	Higher cost and complexity.	The gold standard for the trace-level detection and quantification of nicotinic acid metabolites in biological samples.
Capillary Electrophoresis (CE)	Separation of ions based on their electrophoretic mobility in an electric field.	High efficiency, small sample volume, rapid analysis.	Lower sensitivity compared to LC-MS, matrix effects can be an issue.	Effective for the separation of charged species like nicotinic acid and its isomers.
X-ray Crystallography	Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice.	Provides the absolute three-dimensional structure of a molecule.	Requires a suitable single crystal, which can be difficult to grow.	Ideal for unambiguous confirmation of stereochemistry and tautomeric forms.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for the key analytical techniques.

Synthesis of 2-Hydroxy-5-nitronicotinic acid

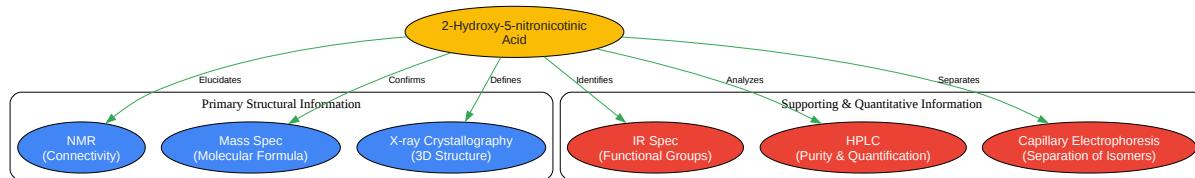
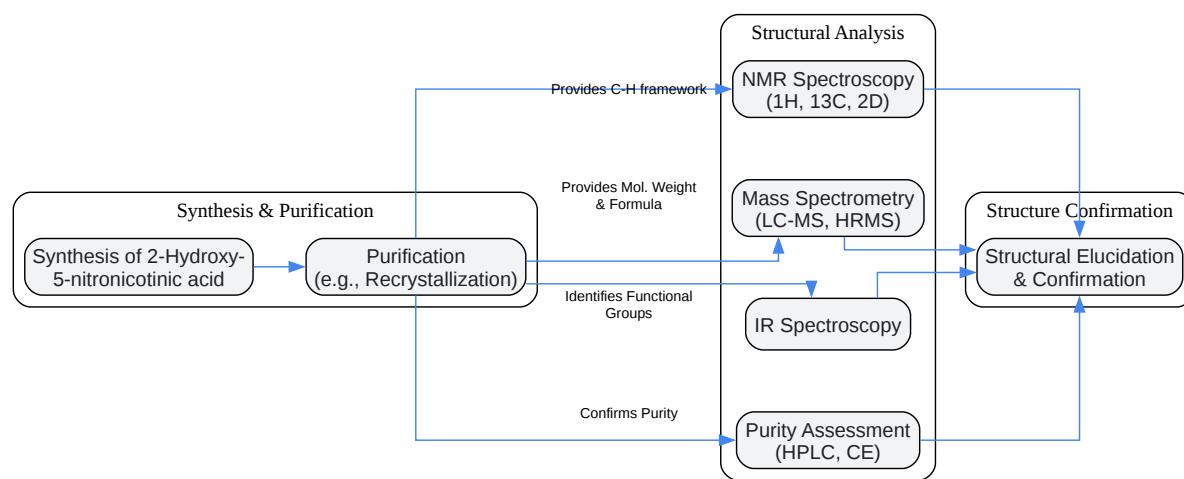
The synthesis of **2-Hydroxy-5-nitronicotinic acid** has been reported in the Journal of Medicinal Chemistry, 1992, 35, p. 1887. The general procedure involves the nitration of a suitable nicotinic acid precursor.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ¹H NMR spectrum.
- 2D NMR Acquisition (if necessary):
 - Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Mass Spectrometry (LC-MS) Protocol

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Chromatography:
 - Use a C18 reverse-phase HPLC column.
 - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry:
 - Interface the HPLC with a mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Use electrospray ionization (ESI) in both positive and negative ion modes.
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
 - Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.



Infrared (FT-IR) Spectroscopy Protocol

- Sample Preparation:
 - For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
 - Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
- Acquisition:
 - Record the spectrum typically in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

- Collect the sample spectrum and ratio it against the background.

Visualizations

Experimental Workflow for Structural Elucidation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- To cite this document: BenchChem. [A Comparative Guide to the Structural Elucidation of 2-Hydroxy-5-nitronicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309875#structural-elucidation-and-confirmation-of-2-hydroxy-5-nitronicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com